molecular formula C9H17Cl2N3O B2917217 (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride CAS No. 1969288-54-7

(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

Cat. No.: B2917217
CAS No.: 1969288-54-7
M. Wt: 254.16
InChI Key: RJZAAUDJHNBUFV-BPRGXCPLSA-N
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Description

The compound “(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine dihydrochloride” is a chiral tetrahydrofuran derivative featuring a 1,3-dimethylpyrazole substituent at the C2 position and an amine group at the C3 position. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research. The stereochemistry (2S,3R) is critical for its interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-6-7(5-12(2)11-6)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZAAUDJHNBUFV-BPRGXCPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2C(CCO2)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1[C@H]2[C@@H](CCO2)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride is a synthetic molecule characterized by its unique oxolane structure and a dimethylpyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C9_9H17_{17}Cl2_2N3_3O
  • Molecular Weight : 254.15 g/mol
  • CAS Number : 1969288-54-7
PropertyValue
Molecular FormulaC9_9H17_{17}Cl2_2N3_3O
Molecular Weight254.15 g/mol
CAS Number1969288-54-7

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Compounds with similar structures often exhibit properties such as:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurological functions.

Research indicates that the dimethylpyrazole moiety can enhance the compound's affinity for various biological targets, potentially leading to significant pharmacological effects.

In Vitro Assays

Recent studies have evaluated the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride through various in vitro assays:

  • Antioxidant Activity : The compound demonstrated moderate antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary results suggest that the compound may inhibit certain enzymes linked to neurodegenerative diseases, similar to other pyrazole derivatives.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • A study focused on the neuroprotective effects of pyrazole derivatives indicated that compounds similar to (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine could effectively reduce neuronal cell death induced by oxidative stress .
  • Another investigation explored the anti-inflammatory effects of pyrazole-based compounds, where it was found that they significantly reduced pro-inflammatory cytokine production in vitro .

Comparative Analysis with Related Compounds

To better understand the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride, a comparison with structurally related compounds was conducted:

Compound NameBiological Activity
(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amideModerate enzyme inhibition
(2S,3R)-2-(1,5-Dimethylpyrazol-4-yl)oxolanStronger antioxidant properties
(1H-Pyrazole derivatives)Enhanced neuroprotective effects

Comparison with Similar Compounds

Structural and Functional Differences

Stereochemistry :

  • The (2S,3R) configuration in the target compound may confer selectivity for chiral targets, whereas racemic mixtures (e.g., ) require enantiomer separation for optimal activity .

Dihydrochloride Salt :

  • All listed compounds are dihydrochloride salts, improving solubility in aqueous media compared to free bases. This is critical for in vitro assays and formulation development .

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